molecular formula C22H26N4O4S B3003334 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide CAS No. 946201-96-3

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B3003334
CAS RN: 946201-96-3
M. Wt: 442.53
InChI Key: FVFFUOQQJSACJW-UHFFFAOYSA-N
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Description

The compound N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly studied in the provided papers, the structural motifs present in the compound, such as the pyrimidine ring and the sulfonamide group, are common in various research contexts, particularly in the development of therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves the formation of sulfonamide linkages and the construction of the pyrimidine ring. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves creating a sulfonamide linkage between a pyrimidine derivative and a benzenesulfonamide . Similarly, the synthesis of N,N'-1,3-Phenylenebis(3-amino-4-methoxylbenzenesulfonamide) is achieved by reacting o-methoxyaniline with m-phenylenediamine . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals π-π interactions and hydrogen bonding, contributing to a three-dimensional network . These interactions are crucial for the stability and reactivity of the molecule and would be relevant to the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of their potential as therapeutic agents. For instance, the structure-activity relationship of arylsulfonamide analogs has been investigated to optimize their pharmacological properties . The presence of specific functional groups, such as the methoxy group and the pyrimidine ring, can significantly influence the biological activity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide derivatives necessitates formulation development for therapeutic use . The electronic and spectroscopic properties of these compounds have been studied using quantum chemical methods, providing insights into their stability and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with various biological targets, given its complex structure and the presence of multiple functional groups .

properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-6-30-22-13-21(23-16(4)24-22)25-17-7-9-18(10-8-17)26-31(27,28)20-12-11-19(29-5)14(2)15(20)3/h7-13,26H,6H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFFUOQQJSACJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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